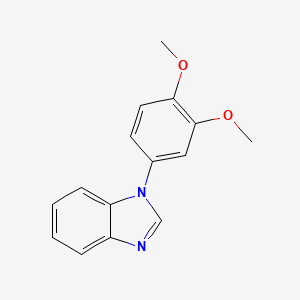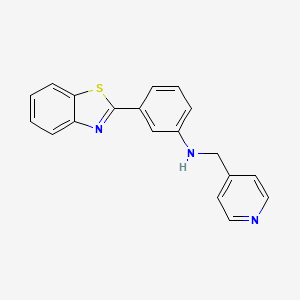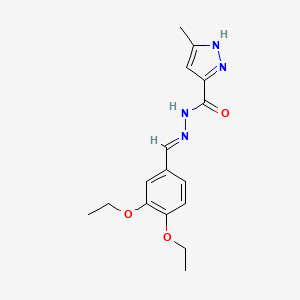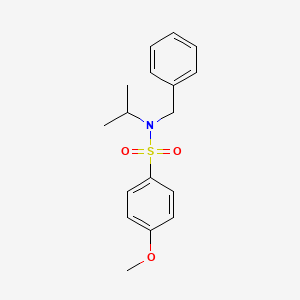
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential applications in cancer therapy and other biomedical research.
Mechanism of Action
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone acts as a competitive inhibitor of the ATP-binding site in the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that rely on EGFR signaling for survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to modulate the activity of ion channels and transporters, as well as affect the expression of genes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has several advantages as a research tool, including its high potency and selectivity for EGFR, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and potential for off-target effects at higher concentrations.
Future Directions
There are several potential future directions for research involving 2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone. These include investigating its effects on other signaling pathways and cellular processes, as well as developing new analogs with improved pharmacological properties. Additionally, this compound may have applications in combination therapies with other anti-cancer agents or as a tool to study the role of EGFR in other diseases beyond cancer.
Synthesis Methods
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-methoxybenzaldehyde, followed by cyclization with anthranilic acid. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the quinazolinone ring system.
Scientific Research Applications
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been widely used in scientific research as a tool to study the role of EGFR in cellular processes such as proliferation, differentiation, and survival. It has also been investigated for its potential as a therapeutic agent for the treatment of various cancers, including lung, breast, and brain tumors.
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-15-11-9-14(10-12-15)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSCTMGZZDDWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)
![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)




![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)



![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)
